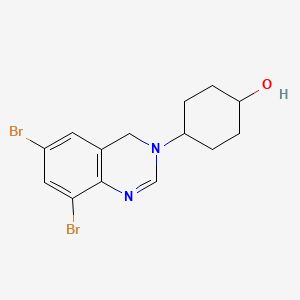

4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol consists of a quinazoline ring system substituted with two bromine atoms and linked to a cyclohexanol moiety. The compound's International Union of Pure and Applied Chemistry name is 4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol, reflecting its systematic nomenclature based on the quinazoline core structure. The molecular formula is established as C₁₄H₁₆Br₂N₂O with a corresponding molecular weight of 388.1 g/mol.

The quinazoline ring system forms the central heterocyclic framework, characterized by a bicyclic structure containing two nitrogen atoms at positions 1 and 3 of the pyrimidine ring fused to a benzene ring. The presence of bromine substituents at positions 6 and 8 of the quinazoline ring significantly influences the compound's chemical reactivity and physical properties. These halogen substituents contribute to the compound's lipophilicity, with a calculated logarithm of partition coefficient value of 3.77600, indicating substantial hydrophobic character.

The cyclohexanol substituent is attached to the quinazoline system through a nitrogen atom at position 3, creating a saturated six-membered ring with a hydroxyl functional group. This structural arrangement provides both hydrophilic and hydrophobic regions within the molecule, contributing to its unique physicochemical properties. The molecular architecture also includes specific hydrogen bonding capabilities, with one donor and two acceptor sites identified through computational analysis.

Spectroscopic characterization through Fourier Transform Infrared spectroscopy reveals distinctive absorption bands that confirm the structural features. The hydroxyl group exhibits a characteristic stretching vibration at 3198 cm⁻¹, while aliphatic carbon-hydrogen stretching occurs at 2959, 2935, and 2854 cm⁻¹. Aromatic carbon-carbon stretching appears at 1605 and 1551 cm⁻¹, with carbon-oxygen and carbon-nitrogen stretching observed at 1168 and 1069 cm⁻¹, respectively.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol and related derivatives provides crucial insights into the three-dimensional molecular arrangement and solid-state packing behavior. The compound crystallizes with specific unit cell parameters that reflect the spatial arrangement of the quinazoline and cyclohexanol components. Advanced diffraction studies reveal that the molecule adopts a specific conformation that minimizes steric hindrance between the bulky bromine substituents and the cyclohexanol ring system.

The crystallographic data for related compounds in this family show triclinic space group symmetry, with asymmetric unit cells containing multiple independent molecules. For instance, detailed structural analysis of analogous tetrahydroquinazoline derivatives demonstrates that these compounds crystallize in space group P-1, with asymmetric units containing two distinct molecular conformations and solvent molecules. This crystallographic behavior suggests significant conformational flexibility within the molecular framework.

Conformational analysis reveals that the cyclohexane ring adopts a chair conformation, which is energetically favorable and allows for optimal spatial arrangement of the hydroxyl substituent. The orientation of the cyclohexanol group relative to the quinazoline plane is critical for determining the overall molecular geometry and influences intermolecular interactions in the crystal lattice. Nuclear magnetic resonance spectroscopy data support these conformational assignments, with characteristic coupling patterns observed for the cyclohexane protons.

The bromine substituents at positions 6 and 8 of the quinazoline ring create specific steric requirements that influence the overall molecular conformation. These halogen atoms are positioned to minimize repulsive interactions while maintaining the planarity of the aromatic system. The resulting molecular geometry affects both the compound's chemical reactivity and its ability to participate in specific intermolecular interactions, including halogen bonding and aromatic stacking interactions.

Powder X-ray diffraction analysis provides additional structural information about the bulk crystalline material, confirming the identity and purity of synthesized samples. The diffraction patterns show characteristic peak positions that correspond to specific crystallographic planes, allowing for unambiguous identification of the compound and differentiation from closely related structural isomers.

Stereochemical Considerations: Trans versus Cis Isomerism

The stereochemical complexity of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol arises from the presence of multiple chiral centers and the potential for geometric isomerism around the cyclohexanol substituent. The compound can exist in both trans and cis configurations, depending on the relative orientation of the hydroxyl group and the quinazoline substituent on the cyclohexane ring. These stereochemical variations have profound implications for the compound's physical properties, biological activity, and analytical behavior.

The trans isomer, designated as trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol hydrochloride, represents the predominant form identified in pharmaceutical degradation studies. This stereoisomer exhibits specific spectroscopic characteristics that distinguish it from the corresponding cis form. The trans configuration is characterized by the axial or equatorial positioning of the substituents on the cyclohexane ring, with the hydroxyl group and quinazoline moiety occupying opposite faces of the ring system.

Nuclear magnetic resonance analysis provides definitive evidence for stereochemical assignment, with characteristic coupling patterns and chemical shift differences observed between trans and cis isomers. The trans isomer displays specific proton-proton coupling constants that reflect the dihedral angles between adjacent carbon-hydrogen bonds in the cyclohexane ring. Additionally, two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, confirm the spatial relationships between different molecular fragments.

The cis isomer, represented by compounds such as cis-ambroxol hydrochloride, exhibits distinct physical and chemical properties compared to its trans counterpart. The cis configuration results in different molecular packing arrangements in the solid state and altered intermolecular interactions. These stereochemical differences are reflected in distinct melting points, solubility profiles, and crystallographic behavior.

Stereochemical purity is critical for pharmaceutical applications, as different isomers may exhibit varying biological activities and pharmacokinetic properties. The (1R,4R) stereochemistry represents a specific enantiomeric form that has been characterized through advanced analytical techniques. This particular stereoisomer demonstrates specific interaction patterns with biological targets and exhibits distinct physicochemical properties that differentiate it from other stereochemical forms.

Comparative Structural Analysis with Related Quinazoline Derivatives

The structural characteristics of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol can be better understood through comparative analysis with related quinazoline derivatives and pharmaceutical compounds. The quinazoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities including anticancer, antimicrobial, and neurological effects.

Comparison with other halogenated quinazoline compounds reveals the significant impact of bromine substitution on molecular properties. For instance, dichlorinated quinazoline derivatives such as 2-Amino-5,6-dichloro-3,4-dihydroquinazoline exhibit different electronic properties and reactivity patterns compared to the dibrominated compound under investigation. The larger atomic radius and different electronegativity of bromine versus chlorine result in altered molecular geometries and intermolecular interaction capabilities.

Related ambroxol impurities provide additional structural context for understanding the chemical behavior of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol. Compounds such as ambroxol monobromo impurity and various cyclohexanol derivatives demonstrate the structural diversity possible within this chemical family. These related structures help establish structure-activity relationships and provide insights into degradation pathways and metabolic transformations.

The comparison extends to other quinazoline-based pharmaceutical compounds that share structural similarities but exhibit different substitution patterns. For example, compounds containing dimethylamino-quinazolin-2-ylamino groups demonstrate how different substituents can dramatically alter the overall molecular architecture and resulting biological properties. These comparative studies highlight the importance of specific structural features in determining compound behavior.

A systematic comparison of molecular descriptors among related quinazoline derivatives reveals patterns in physicochemical properties. The following table summarizes key structural parameters for various quinazoline compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution | Stereochemistry |

|---|---|---|---|---|

| 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol | C₁₄H₁₆Br₂N₂O | 388.1 | 6,8-dibromo | Trans/Cis |

| Trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol HCl | C₁₄H₁₉Br₂ClN₂O | 426.57 | 6,8-dibromo | Trans |

| 2-Amino-5,6-dichloro-3,4-dihydroquinazoline | C₈H₇Cl₂N₃ | 216.06 | 5,6-dichloro | - |

| (1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol | C₁₄H₁₈Br₂N₂O | 390.12 | 6,8-dibromo | (1R,4R) |

The structural analysis reveals that halogen positioning significantly influences molecular stability and reactivity. The 6,8-dibromo substitution pattern in the target compound creates specific electronic effects that differentiate it from other halogenated quinazolines. These electronic effects are reflected in spectroscopic properties, with characteristic chemical shifts observed in nuclear magnetic resonance spectroscopy and specific absorption patterns in infrared spectroscopy.

Furthermore, the cyclohexanol component introduces additional structural complexity that distinguishes these compounds from simpler quinazoline derivatives. The presence of the hydroxyl functional group provides opportunities for hydrogen bonding interactions and influences the compound's solubility and crystallization behavior. The six-membered ring system also contributes conformational flexibility that affects the overall molecular dynamics and interaction potential with biological targets.

Propiedades

IUPAC Name |

4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,8,11-12,19H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMLBUAMNBQDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol typically involves the following steps:

Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and formamide, under acidic or basic conditions.

Attachment of Cyclohexanol: The final step involves the nucleophilic substitution reaction where cyclohexanol is introduced to the brominated quinazoline derivative under basic conditions, such as using sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or carboxylic acid.

Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Formation of 4-(quinazolin-3(4H)-yl)cyclohexanol.

Substitution: Formation of 4-(6,8-disubstituted quinazolin-3(4H)-yl)cyclohexanol derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of 6,8-dibromo-4(3H)-quinazolinone, related to 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol, exhibit significant antitumor activity. A study demonstrated that certain quinazolinone derivatives showed powerful cytotoxic effects against the MCF-7 human breast carcinoma cell line, with IC50 values lower than that of doxorubicin, a common chemotherapeutic agent. Notably, compounds derived from this class displayed IC50 values ranging from 1.7 to 29.6 µg/mL, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Some synthesized compounds have shown effectiveness against various bacterial strains and fungi, suggesting that 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol may also possess similar properties due to its structural characteristics . The exploration of these compounds as antimicrobial agents continues to be a significant area of research.

Role as a Pharmaceutical Impurity

As an impurity of Ambroxol, 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is relevant in pharmaceutical formulations. Understanding the implications of impurities in drug formulations is crucial for ensuring safety and efficacy. Studies on this compound can provide insights into the acceptable limits and effects of impurities in therapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinazoline ring play a crucial role in binding to these targets, leading to modulation of their activity. The cyclohexanol moiety may enhance the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues of Quinazoline Derivatives

A comparative analysis of structurally related quinazoline compounds is presented below:

Key Differences and Research Findings

Substituent Effects on Reactivity and Function: The 6,8-dibromo substitution in the target compound enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira). In contrast, methoxy groups in 6l act as electron donors, red-shifting absorption/emission spectra in photophysical studies. The cyclohexanol group in the target compound increases hydrophilicity (logP = 3) compared to 6l (logP likely higher due to aromatic methoxy groups).

Synthetic Pathways: The target compound is synthesized via cyclization/oxidation, whereas polysubstituted analogues like 6l are prepared through sequential Sonogashira and Suzuki-Miyaura cross-couplings.

Mass Spectrometry Challenges: Cyclohexanol-containing compounds (e.g., the target molecule) exhibit similar mass spectra due to fragmentation patterns of the hydroxyl group, complicating identification. Bromine isotopes (⁷⁹Br/⁸¹Br) in the target compound provide a distinct isotopic signature absent in non-brominated analogues.

Photophysical and Chemical Behavior

- Electron-Deficient Core : The 6,8-dibromo-quinazoline scaffold in the target compound acts as an electron acceptor, a property shared with 6l but enhanced by bromine’s inductive effect.

- Hydrogen Bonding: The cyclohexanol group enables intermolecular O–H···N/O hydrogen bonds, influencing crystallization (as seen in single-crystal studies of analogues).

Actividad Biológica

4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is a synthetic compound that belongs to the quinazoline family, characterized by the presence of bromine substituents and a cyclohexanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory research.

- Molecular Formula : C14H16Br2N2O

- Molecular Weight : 388.1 g/mol

- CAS Number : 1797894-71-3

The biological activity of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol primarily stems from its interaction with specific molecular targets, including various enzymes and receptors. The bromine atoms in the quinazoline ring enhance binding affinity, while the cyclohexanol moiety improves solubility and bioavailability. The compound's mechanism involves modulation of enzyme activity, which can lead to altered cellular signaling pathways associated with cancer progression and inflammation .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol may inhibit tumor growth by inducing apoptosis in cancer cells. It acts on pathways related to cell proliferation and survival.

- Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Effects : Some studies have indicated that it may possess antimicrobial properties, although further research is needed to confirm these effects.

Case Studies

-

Anticancer Efficacy :

- A study investigated the effects of this compound on various cancer cell lines, demonstrating a significant reduction in cell viability at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies .

- Inflammation Model :

Data Table: Biological Activities of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antimicrobial | Potential activity against bacteria |

Synthesis and Derivatives

The synthesis of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol typically involves:

- Formation of the quinazoline ring through cyclization reactions.

- Introduction of the cyclohexanol moiety via nucleophilic substitution.

Derivatives of this compound can be synthesized by modifying the bromine substituents or altering the cyclohexanol structure to explore enhanced biological activities or reduced toxicity profiles.

Q & A

Q. What are the standard synthetic routes for 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-(2-amino-3,5-dibromobenzylamino)cyclohexanol in methanol. Key optimization steps include:

- Solvent Selection : Methanol is preferred due to its polarity, which facilitates imine formation.

- Temperature Control : Reactions are conducted at 298 K to balance reaction rate and byproduct minimization.

- Purification : Column chromatography or recrystallization is used to isolate the product. Monitoring via TLC or HPLC ensures purity (>95%) .

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and torsional conformations. For example, the cyclohexanol ring shows disorder (occupancy ratios 0.657:0.343), requiring refinement with software like SHELXL .

- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H⋯O and O–H⋯O) using geometric parameters (distance: 2.8–3.0 Å, angle: 150–170°) .

- Spectroscopy : Confirm functional groups via FT-IR (e.g., O–H stretch at ~3200 cm⁻¹) and NMR (¹³C for quaternary carbons near 120–140 ppm) .

Advanced Research Questions

Q. How does molecular disorder in the crystal lattice affect structural interpretation, and how can it be resolved?

Methodological Answer:

- Disorder Modeling : In the cyclohexanol ring, split occupancy across two positions (0.657 and 0.343) is modeled using restraints on atomic displacement parameters (ADPs). Software like OLEX2 or PLATON can visualize electron density maps to validate disorder .

- Refinement Strategy : Apply constraints (e.g., SIMU/DELU in SHELXL) to stabilize ADPs during least-squares refinement. R-factors < 0.06 indicate acceptable convergence .

Q. What computational methods are suitable for predicting physicochemical properties and bioactivity?

Methodological Answer:

- Quantum Mechanics (QM) : Use DFT (e.g., B3LYP/6-31G*) to calculate electrostatic potential surfaces, aiding in understanding hydrogen-bonding propensity.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.

- ADMET Prediction : Tools like SwissADME estimate logP (~5.6) and topological polar surface area (98 Ų) to assess membrane permeability and bioavailability .

Q. How can researchers design experiments to evaluate potential pharmacological applications?

Methodological Answer:

- Target Selection : Prioritize targets linked to Ambroxol derivatives (e.g., mucolytic activity via bronchial secretion modulation). Use literature mining (e.g., PubMed) to identify related pathways .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., elastase or lysozyme activity) at concentrations 1–100 µM. Include positive controls (e.g., Ambroxol) for benchmarking .

Q. How should researchers address contradictions in crystallographic data between similar derivatives?

Methodological Answer:

- Data Validation : Cross-check unit cell parameters (e.g., a=10.21 Å, b=12.34 Å) against the Cambridge Structural Database (CSD) to identify outliers.

- Hydrogen Bond Network Comparison : Analyze differences in packing motifs (e.g., [011] chain propagation vs. layered structures) due to substituent effects (e.g., nitro vs. methyl groups) .

Methodological Considerations

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

Q. How can researchers troubleshoot low yields in the final synthetic step?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to detect unreacted aldehyde or amine precursors. Adjust stoichiometry (1.2:1 aldehyde:amine ratio) or prolong reaction time (24–48 hrs).

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or molecular sieves to accelerate imine formation .

Tables for Key Parameters

| Parameter | Value | Reference |

|---|---|---|

| Crystallographic R-factor | 0.055 (R), 0.154 (wR) | |

| Hydrogen Bond Distance (N–H⋯O) | 2.89 Å | |

| Calculated logP (XlogP) | 5.6 | |

| Torsional Angle (C15–C8) | 82.9°–89.5° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.